![molecular formula C16H18N2O4S B4642208 N-(2-methoxyethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4642208.png)
N-(2-methoxyethyl)-4-[(phenylsulfonyl)amino]benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(2-methoxyethyl)-4-[(phenylsulfonyl)amino]benzamide, often involves the introduction of sulfonyl and amino groups to the benzamide backbone. Such processes can lead to the acceleration of gastric emptying and an increase in the frequency of defecation, indicating potential prokinetic properties (Sonda et al., 2004). Additionally, the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides from carbamoylsilanes and N-sulfonylimines under catalyst-free conditions demonstrates the versatility and efficiency of modern synthetic methods in producing such compounds (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal detailed geometric parameters and electronic properties of the molecules, contributing to our understanding of their chemical behavior and interaction potentials (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including base-catalyzed Lossen rearrangement and Beckmann rearrangement, leading to the formation of different chemical structures such as N,N′-diaryl ureas and benzoxazin-1-ones. These reactions highlight the reactive nature of sulfonyloxy groups within benzamide derivatives and their potential for further chemical modifications (Fahmy et al., 1977).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as their crystalline forms and polymorphism, have been characterized using techniques like X-ray powder diffractometry, thermal analysis, and infrared spectroscopy. These studies provide insights into the stability, solubility, and formulation potential of these compounds (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity descriptors, molecular electrostatic potential (MEP) surface maps, and antioxidant properties, have been thoroughly investigated. These studies help in predicting the reactivity and biological activity of these compounds, which is crucial for their potential therapeutic applications (FazilathBasha et al., 2021).
properties
IUPAC Name |
4-(benzenesulfonamido)-N-(2-methoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-12-11-17-16(19)13-7-9-14(10-8-13)18-23(20,21)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGVJZZUIKBKAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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